molecular formula C10H14O2 B3379384 (1S)-1-(2-methoxy-5-methylphenyl)ethanol CAS No. 156597-62-5

(1S)-1-(2-methoxy-5-methylphenyl)ethanol

Cat. No.: B3379384
CAS No.: 156597-62-5
M. Wt: 166.22 g/mol
InChI Key: LPTWYDMGMVMECF-QMMMGPOBSA-N
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Description

Significance of Chiral Alcohols in Modern Organic Synthesis

Chiral alcohols are indispensable components in the synthesis of a vast array of chemical entities, from life-saving pharmaceuticals to advanced materials. Their importance stems from the prevalence of chirality in nature; many biological molecules, such as amino acids, sugars, and steroids, are chiral, and their interactions with other molecules are often highly stereospecific. Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer.

The asymmetric synthesis of chiral alcohols, which involves the creation of a specific stereoisomer, is a cornerstone of modern organic chemistry. ualberta.caresearchgate.net These optically pure alcohols serve as versatile chiral building blocks, readily transformed into other functional groups while retaining their critical stereochemical information. Key methods for their preparation include the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the use of chiral catalysts that can direct the stereochemical outcome of a reaction with high precision. osaka-u.ac.jpacs.org

Overview of the (2-methoxy-5-methylphenyl)ethanol Scaffold in Chemical Research

The (2-methoxy-5-methylphenyl)ethanol scaffold provides a unique combination of structural features: a chiral secondary alcohol, an electron-donating methoxy (B1213986) group, and a methyl group on the aromatic ring. This specific substitution pattern can influence the molecule's reactivity, solubility, and its interactions with biological targets or catalysts.

Derivatives of this scaffold are recognized as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. mallakchemicals.comresearchgate.net The presence of the methoxy and methyl groups on the phenyl ring can modulate the electronic and steric properties of the molecule, which can be crucial for its intended application. Research into this scaffold often involves exploring its utility in constructing more complex molecular architectures and investigating the impact of its substitution pattern on biological activity.

Scope and Research Trajectories Pertaining to (1S)-1-(2-methoxy-5-methylphenyl)ethanol

The specific enantiomer, this compound, is a valuable chiral intermediate. Its defined stereochemistry at the carbinol center makes it a sought-after precursor for the synthesis of enantiomerically pure target molecules. Research involving this compound primarily focuses on its efficient and stereoselective synthesis and its subsequent use as a chiral building block.

A principal route to this compound is the catalytic asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-5-methylacetophenone. This transformation is a key area of investigation, with researchers exploring various catalyst systems and reaction conditions to achieve high yields and, critically, high enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.

While specific, publicly available research detailing extensive applications of this compound is somewhat limited, its structural motifs are found within more complex molecules investigated in medicinal chemistry. The development of efficient synthetic routes to this chiral alcohol is a crucial first step in enabling its broader use in drug discovery and development programs.

Data on the Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of 2-methoxy-5-methylacetophenone. Below are tables summarizing representative data from synthetic studies on related chiral alcohols, illustrating the types of catalysts and conditions employed to achieve high stereoselectivity.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones
SubstrateCatalyst SystemReaction ConditionsConversion (%)Enantiomeric Excess (e.e., %)ConfigurationReference
Acetophenone (B1666503)Ru-BINAP-diamine-KOH--Excellent(S) researchgate.net
Aromatic Ketonestrans-[RuCl₂(PPh₂(OEt))((R,R)-Ph-pybox)]-HighUp to 96(S) osaka-u.ac.jp
Table 2: Asymmetric Transfer Hydrogenation of Prochiral Ketones
SubstrateCatalyst SystemHydrogen SourceReaction ConditionsConversion (%)Enantiomeric Excess (e.e., %)ConfigurationReference
α-(N-Benzoyl-N-methylamino)propiophenonePolymer-Immobilized Ru-TsDPENHCOOH/Et₃N-Similar to homogeneous catalystSimilar to homogeneous catalyst- researchgate.net

Properties

IUPAC Name

(1S)-1-(2-methoxy-5-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWYDMGMVMECF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 1s 1 2 Methoxy 5 Methylphenyl Ethanol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically enriched compounds. For (1S)-1-(2-methoxy-5-methylphenyl)ethanol, these methods focus on the enantioselective reduction of the ketone precursor, employing either catalytic or substrate-controlled strategies.

Catalytic Asymmetric Reduction of 1-(2-methoxy-5-methylphenyl)ethanone (B1352155)

The catalytic asymmetric reduction of 1-(2-methoxy-5-methylphenyl)ethanone is a highly effective method for producing this compound. This approach utilizes a small amount of a chiral catalyst to transfer chirality to the substrate, leading to the desired enantiomer in high yield and enantiomeric excess (ee).

Asymmetric hydrogenation involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral metal catalyst. nih.gov This method is recognized for its high atom economy and environmental friendliness, making it suitable for large-scale synthesis. nih.gov Chiral Ruthenium(II) complexes, particularly those containing diphosphine and diamine ligands, have proven to be highly effective for the hydrogenation of aromatic ketones. nih.govmdpi.com For the synthesis of the (S)-alcohol, a catalyst system such as (S)-BINAP/ (S,S)-DPEN-Ru(II) would be employed. The mechanism involves the activation of H₂ by the ruthenium complex, followed by the stereoselective transfer of two hydrogen atoms to the carbonyl group of the ketone. nih.gov The steric and electronic interactions between the substrate and the chiral ligands on the metal center dictate the facial selectivity of the hydride attack, leading to the preferential formation of the (S)-enantiomer.

Table 1: Representative Catalysts for Asymmetric Hydrogenation
Catalyst TypeChiral LigandsTypical SubstrateExpected Product Configuration
Ruthenium(II)(S)-TolBINAP / (S,S)-DPENAcetophenone (B1666503)(R)-1-phenylethanol
Ruthenium(II)(R)-BINAP / (R,R)-DPENAcetophenone(S)-1-phenylethanol

Asymmetric transfer hydrogenation (ATH) is a widely used alternative to asymmetric hydrogenation, employing a hydrogen donor molecule instead of gaseous H₂. mdpi.com Common hydrogen sources include isopropanol (B130326) or a formic acid/triethylamine (FA/TEA) azeotropic mixture. mdpi.comresearchgate.net The most prominent catalysts for ATH are the Noyori-type ruthenium(II) complexes, which feature a chiral N-tosylated diamine ligand, such as TsDPEN, and an arene ligand like p-cymene. nih.govmdpi.com

The catalytic cycle for ATH involves the formation of a ruthenium hydride species from the hydrogen donor. mdpi.com This hydride is then transferred to the ketone through a well-defined, six-membered pericyclic transition state. mdpi.com The stereochemical outcome is controlled by the chirality of the diamine ligand and the electronic interactions between the substrate's aromatic ring and the catalyst's arene ring. mdpi.com For the synthesis of this compound, a catalyst with an (S,S)-configured diamine ligand, such as RuCl(S,S)-TsDPEN, would be selected to ensure the formation of the (S)-alcohol with high enantioselectivity.

Table 2: Key Features of Asymmetric Transfer Hydrogenation
Catalyst SystemHydrogen DonorMechanism HighlightKey Stereocontrol Element
Ru(II)/TsDPENFormic Acid/Triethylamine or IsopropanolSix-membered transition state for hydrogen transferChirality of the DPEN ligand
Rh(III)/Aminoindanol (B8576300)IsopropanolRapid and high-yielding at low catalyst loadingsChirality of the aminoindanol ligand

Enantioselective hydrosilylation offers another catalytic route to chiral alcohols. This two-step process involves the initial reaction of the ketone with a hydrosilane, such as diphenylsilane, in the presence of a chiral catalyst to form a silyl (B83357) ether. Subsequent hydrolysis of the silyl ether yields the desired chiral alcohol.

Chiral rhodium or ruthenium complexes with phosphine (B1218219) ligands are often used to catalyze the hydrosilylation step. The catalyst facilitates the stereoselective addition of the silicon hydride across the carbonyl double bond. The choice of the chiral ligand is critical for achieving high enantioselectivity. While specific examples for the hydrosilylation of 1-(2-methoxy-5-methylphenyl)ethanone are not detailed in the provided results, the general applicability of this method to aromatic ketones suggests its potential for producing this compound.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a green and highly efficient tool for the synthesis of enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with an enzyme. For racemic 1-(2-methoxy-5-methylphenyl)ethanol (B2774078), a lipase (B570770) is often employed to selectively acylate one of the enantiomers, leaving the other unreacted and in high enantiomeric excess.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL), are frequently used for the kinetic resolution of secondary alcohols. nih.govresearchgate.net The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. nih.gov For example, vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the reaction. The unreacted (S)-enantiomer can be separated from the acylated (R)-enantiomer by chromatography.

EnzymeAcyl DonorSolventEnantiomeric Excess (ee) of (S)-alcoholReference
Novozym 435 (immobilized CAL-B)Vinyl Acetaten-Hexane>99% nih.gov
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateDiisopropyl etherHigh polimi.it
Pseudomonas fluorescens LipaseVinyl AcetatePhosphate buffer/acetoneGood nih.gov

This table presents a summary of typical conditions for the enzyme-mediated kinetic resolution of racemic 1-(aryl)ethanols, demonstrating the potential for achieving high enantiomeric excess of the (S)-enantiomer.

An alternative and often more atom-economical approach than kinetic resolution is the stereoselective bioreduction of the corresponding prochiral ketone, 2-methoxy-5-methylacetophenone. This method can theoretically yield the desired (1S)-alcohol with 100% conversion and high enantiomeric excess.

A variety of microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing ketones to chiral alcohols with high stereoselectivity. The selection of the biocatalyst is critical and often requires screening of different strains or enzymes. The direction of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used. For the synthesis of this compound, a biocatalyst that follows Prelog's rule for ketone reduction would be required.

BiocatalystSubstrateProductEnantiomeric Excess (ee)Reference
Yeast strainsAryl ketonesChiral alcoholsVariable researchgate.net
Recombinant E. coli with ADH2-methoxy-5-methylacetophenoneThis compoundPotentially high-
Plant cell culturesAryl ketonesChiral alcoholsGood to excellent-

This table illustrates the potential of stereoselective bioreduction for the synthesis of chiral alcohols from their corresponding ketones.

Chiral Resolution Techniques for Racemic 1-(2-methoxy-5-methylphenyl)ethanol

In cases where a stereoselective synthesis is not feasible or efficient, the resolution of a racemic mixture of 1-(2-methoxy-5-methylphenyl)ethanol is a viable alternative to obtain the desired (1S)-enantiomer.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric derivatives. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. advanceseng.comrsc.org

For the resolution of an alcohol, it must first be derivatized to an acidic or basic compound. For example, the alcohol can be reacted with a dicarboxylic anhydride (B1165640) to form a half-ester, which is then resolved using a chiral base like brucine (B1667951) or (-)-ephedrine. nih.gov Alternatively, if the molecule contains a basic nitrogen atom, a chiral acid such as tartaric acid can be used. nih.govmdpi.com After separation of the diastereomers, the resolving agent is removed to yield the enantiomerically pure alcohol. The success of this method depends on the formation of well-defined crystalline salts and a significant difference in solubility between the two diastereomers. advanceseng.commdpi.com

Chiral Resolving AgentType of DiastereomerSeparation MethodReference
(+)-Tartaric acidDiastereomeric saltsFractional Crystallization libretexts.orgmdpi.com
(-)-EphedrineDiastereomeric esters/saltsFractional Crystallization nih.gov
BrucineDiastereomeric esters/saltsFractional Crystallization libretexts.org

This table provides examples of chiral resolving agents and the principles of diastereomeric salt formation for the resolution of racemic compounds.

Chromatographic Enantioseparation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are powerful methods for the analytical and preparative separation of enantiomers. researchgate.netnih.gov This method directly separates the enantiomers of racemic 1-(2-methoxy-5-methylphenyl)ethanol without the need for derivatization.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have shown broad applicability for the resolution of a variety of chiral compounds, including alcohols. nih.govmdpi.com The mobile phase composition, flow rate, and temperature are optimized to maximize the resolution between the two enantiomer peaks. nih.gov

Chiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolUV researchgate.net
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (B145695)UV mdpi.com
Whelk-O 1Polar organic or reversed-phaseUV researchgate.net

This table summarizes common chiral stationary phases and conditions used for the chromatographic enantioseparation of chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of chiral alcohols like 1-(2-methoxy-5-methylphenyl)ethanol, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a wide range of enantioselectivity. nih.govcsfarmacie.cz The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (such as isopropanol or ethanol) are commonly used. csfarmacie.cz The alcohol component acts as a modifier, influencing the retention and resolution of the enantiomers. In reversed-phase mode, aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile (B52724) are employed. csfarmacie.cz The addition of small amounts of acids or bases can further improve peak shape and selectivity for certain analytes. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for the Separation of 1-(2-methoxy-5-methylphenyl)ethanol Enantiomers

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Expected Elution Enantiomer 1 (R), Enantiomer 2 (S)

Note: This data is illustrative and based on typical separation conditions for similar chiral alcohols.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced organic solvent consumption. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.

Similar to HPLC, SFC relies on chiral stationary phases to resolve enantiomers. Polysaccharide-based CSPs are also widely used and highly effective in SFC. The mobile phase in SFC typically consists of supercritical CO2 mixed with a small percentage of a polar organic modifier, such as methanol, ethanol, or isopropanol. These modifiers are crucial for modulating solute retention and enhancing enantioselectivity.

The high diffusivity and low viscosity of supercritical fluids allow for higher flow rates compared to HPLC, leading to significantly shorter analysis times without compromising separation efficiency. Method development in chiral SFC often involves screening different CSPs and organic modifiers to achieve the desired resolution.

Multi-step Synthetic Routes from Simpler Precursors

The synthesis of this compound is generally approached through a multi-step sequence that involves the initial construction of the arylethanol backbone followed by a key stereochemical induction step.

Construction of the Arylethanol Backbone

The arylethanol backbone of the target molecule is derived from the precursor ketone, 2-methoxy-5-methylacetophenone. This ketone can be synthesized through established organic reactions. A common method is the Friedel-Crafts acylation of 4-methylanisole (B47524). organic-chemistry.orgwisc.eduscirp.orgyoutube.com In this electrophilic aromatic substitution reaction, 4-methylanisole is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). organic-chemistry.orgwisc.edu The methoxy (B1213986) group of the 4-methylanisole is an ortho-, para-directing group, leading to a mixture of isomers, from which the desired 2-methoxy-5-methylacetophenone can be separated.

An alternative route involves the methylation of 2-hydroxy-5-methylacetophenone. chemicalbook.comlew.rosaudijournals.comsgbaukrc.ac.in This precursor can be prepared via the Fries rearrangement of p-cresyl acetate. sgbaukrc.ac.in The phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone is then methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to yield 2-methoxy-5-methylacetophenone. chemicalbook.com

Table 2: Synthesis of the Precursor 2-methoxy-5-methylacetophenone

ReactionStarting MaterialReagentsProduct
Friedel-Crafts Acylation 4-MethylanisoleAcetyl chloride, AlCl32-methoxy-5-methylacetophenone
Methylation 2-Hydroxy-5-methylacetophenoneDimethyl sulfate, Base2-methoxy-5-methylacetophenone

Stereochemical Induction in Key Steps

The critical step in the synthesis of this compound is the stereoselective reduction of the carbonyl group of 2-methoxy-5-methylacetophenone. This transformation introduces the chiral center, and the choice of reducing agent and catalyst is paramount to achieving high enantiomeric excess (e.e.).

A widely used and highly effective method is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BMS). The chiral catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with the borane and the ketone in a structured transition state. This conformation sterically favors the delivery of a hydride from the borane to one face of the carbonyl group, leading to the formation of the desired (S)-alcohol with high enantioselectivity.

The general mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a manner that minimizes steric interactions between the substituents on the ketone and the catalyst. This directs the hydride transfer from the borane to a specific face of the ketone, resulting in the stereoselective formation of the alcohol.

Other chiral reducing agents, such as those derived from chiral boranes like Alpine-Borane® (a reagent prepared from 9-borabicyclo[3.3.1]nonane and α-pinene), can also be utilized for the asymmetric reduction of prochiral ketones.

Chemical Reactivity and Derivatization of 1s 1 2 Methoxy 5 Methylphenyl Ethanol

Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group is a key site for chemical modification, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification Reactions

Esterification is a fundamental transformation of alcohols, converting them into esters by reaction with a carboxylic acid or its derivative. This reaction can be catalyzed by acids or enzymes. medcraveonline.com For (1S)-1-(2-methoxy-5-methylphenyl)ethanol, this transformation not only modifies the molecule's physical properties but also serves as a method for introducing new functional groups while potentially retaining the original stereochemistry.

The general mechanism for acid-catalyzed esterification, such as the Fischer esterification, involves the protonation of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. chemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the ester. chemguide.co.uk

Alternatively, transesterification can be employed, where an existing ester reacts with the alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. masterorganicchemistry.com Using the alcohol as the solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com

Recent research has also highlighted the use of ionic liquids as catalysts for esterification reactions, sometimes proceeding under metal-free conditions with oxygen as the oxidant. nih.gov For example, studies on various substituted benzylic alcohols have shown that self-esterification can occur with high yields. nih.gov While not a direct esterification with an external acid, this demonstrates the reactivity of the benzylic alcohol function.

Table 1: Examples of Esterification Reactions with Benzylic Alcohols This table presents generalized conditions and potential products based on known reactions of similar alcohols.

ReactantReagentCatalyst/ConditionsProduct
This compoundAcetic anhydride (B1165640)Pyridine or DMAP(1S)-1-(2-methoxy-5-methylphenyl)ethyl acetate (B1210297)
This compoundBenzoyl chlorideTriethylamine, CH₂Cl₂(1S)-1-(2-methoxy-5-methylphenyl)ethyl benzoate
This compoundEthanoic acidConc. H₂SO₄, heat(1S)-1-(2-methoxy-5-methylphenyl)ethyl ethanoate
This compoundEthyl acetateAcid or Base catalyst, Ethanol (B145695) (solvent)(1S)-1-(2-methoxy-5-methylphenyl)ethyl acetate

Etherification and Alkylation Reactions

The hydroxyl group of this compound can be converted into an ether through various etherification methods. The Williamson ether synthesis is a classic method involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. Given the benzylic nature of the alcohol, this reaction is generally efficient.

Chemoselective methods have been developed to convert benzylic alcohols into their corresponding methyl or ethyl ethers in the presence of other types of hydroxyl groups (e.g., aliphatic or phenolic). researchgate.net One such method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. researchgate.net Furthermore, acid-catalyzed etherification using agents like 1,2-dimethoxyethane (B42094) has been explored for various hydroxyl compounds. rsc.org Visible-light photoredox catalysis represents a modern approach to generate alkoxy radicals from alcohols, which can then undergo intramolecular C-H functionalization to form cyclic ethers like tetrahydrofurans. acs.org

Table 2: Potential Etherification Reactions This table outlines potential synthetic routes to ethers from the target alcohol.

ReagentConditionsProduct Type
Sodium hydride, then Methyl iodideTHF, 0 °C to rtMethyl ether
2,4,6-trichloro-1,3,5-triazine, DMSOMethanolMethyl ether
Benzyl bromide, Silver(I) oxideDichloromethaneBenzyl ether
H₃PW₁₂O₄₀1,2-DimethoxyethaneMethyl ether

Oxidation to Chiral Ketones or Carboxylic Acids

The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, 2-methoxy-5-methylacetophenone. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to convert secondary alcohols to ketones without over-oxidation or epimerization at the adjacent stereocenter, thus preserving the chiral information in the context of the ketone product (which is achiral at that position).

In some catalytic systems, such as the oxidative esterification using certain ionic liquids and O₂, an aldehyde or ketone is formed as a transient intermediate. nih.gov For secondary alcohols, this intermediate would be the ketone.

Further oxidation of the resulting ketone to a carboxylic acid is not a direct process and would require cleavage of a carbon-carbon bond, for instance, through a haloform reaction if the methyl group of the resulting acetophenone (B1666503) is targeted, or more harsh oxidative conditions that would likely degrade the aromatic ring. Therefore, the primary oxidation product is the chiral ketone.

Nucleophilic Substitutions at the Stereocenter (with Stereochemical Retention or Inversion)

The hydroxyl group is a poor leaving group and must first be activated, typically by protonation in acidic media or conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. The subsequent nucleophilic substitution at the benzylic stereocenter can proceed via an Sₙ1 or Sₙ2 mechanism, leading to different stereochemical outcomes.

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, resulting in a complete inversion of configuration at the stereocenter. libretexts.org For this to occur, a strong nucleophile and a good, unhindered leaving group are required. The reaction is stereospecific. libretexts.org

Sₙ1 Mechanism: This mechanism proceeds through a planar carbocation intermediate. masterorganicchemistry.com The benzylic position of this compound is stabilized by the aromatic ring, making the formation of a benzylic carbocation favorable, especially under solvolytic conditions with a weak nucleophile. Nucleophilic attack can then occur from either face of the planar carbocation, leading to a mixture of retention and inversion products, often resulting in racemization. masterorganicchemistry.com However, complete racemization is not always observed, as ion pairing can sometimes shield one face of the carbocation, leading to a slight preference for inversion. masterorganicchemistry.com

The choice of nucleophile can also influence stereoselectivity. Studies on similar systems have shown that highly reactive nucleophiles can lead to a loss of stereoselectivity as the reaction rate approaches the diffusion limit, resulting in a nearly 1:1 mixture of diastereomers even under conditions that might otherwise favor one outcome. nih.gov

Reactions Involving the Aromatic Moiety

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (SₑAr) allows for the introduction of new substituents onto the benzene (B151609) ring. The reaction proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regiochemical outcome of the substitution is dictated by the existing substituents on the ring. In this compound, the ring has three substituents to consider:

Methoxy (B1213986) group (-OCH₃): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

Methyl group (-CH₃): A weakly activating, ortho-, para-directing group through an inductive effect.

1-hydroxyethyl group (-CH(OH)CH₃): A weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen, but it is also ortho-, para-directing.

The powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are C6 and C4, respectively. The C4 position is already occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the C6 position. The directing effects of the methyl and 1-hydroxyethyl groups are generally weaker and less influential than the resonance donation from the methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagent/CatalystPredicted Major Product
NitrationHNO₃, H₂SO₄(1S)-1-(2-methoxy-5-methyl-6-nitrophenyl)ethanol
BrominationBr₂, FeBr₃(1S)-1-(6-bromo-2-methoxy-5-methylphenyl)ethanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃(1S)-1-(6-acetyl-2-methoxy-5-methylphenyl)ethanol
SulfonationFuming H₂SO₄6-((1S)-1-hydroxyethyl)-3-methoxy-4-methylbenzenesulfonic acid

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, these reactions would first require halogenation of the aromatic ring, typically at a position ortho or para to the existing substituents, to create a suitable electrophilic partner for the coupling process.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org A hypothetical halogenated derivative, such as an iodo- or bromo- derivative of this compound, could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The reaction's mild conditions and high functional group tolerance make it particularly suitable for use on complex, chiral molecules. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, also using a palladium catalyst and a base. This reaction provides a powerful means of vinylation. A halogenated derivative of the chiral alcohol could react with various alkenes (e.g., acrylates, styrenes) to append a vinyl group to the aromatic core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity in the resulting product.

While specific literature examples detailing Suzuki or Heck reactions on halogenated derivatives of this compound are not prevalent, the general utility of these reactions on similar aromatic substrates is well-documented. The table below illustrates typical conditions for these coupling reactions on related aryl halides.

Reaction Type Aryl Halide Example Coupling Partner Catalyst / Ligand Base Solvent Yield (%) Ref.
Suzuki-Miyaura2-BromoanilinePhenylboronic acidCataCXium A Pd G3K₃PO₄2-MeTHF91 nih.gov
Suzuki-Miyaura4-Bromoanisole4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95 researchgate.net
HeckIodobenzenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile (B52724)98 nih.gov
Heck4-BromoacetophenoneStyrenePd(OAc)₂K₂CO₃DMA88 researchgate.net

Lithiation/Borylation–Protodeboronation Methodologies

A more direct route to functionalizing the aromatic ring of this compound involves directed ortho-metalation (DoM). wikipedia.org The methoxy group on the ring is a potent directing group, capable of coordinating with an organolithium reagent (like n-butyllithium or sec-butyllithium) to facilitate the selective deprotonation of the adjacent ortho position (C6).

The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with various electrophiles. In a lithiation-borylation sequence, a boron electrophile, such as a trialkyl borate (B1201080) (e.g., B(OiPr)₃) or a boronic ester (e.g., pinacolborane), is added to quench the aryllithium species. This process installs a boronic ester or acid group onto the aromatic ring regioselectively. nih.govbris.ac.uk This transformation is highly valuable as organoboron compounds are versatile intermediates for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. researchgate.net

Directed ortho-Lithiation: The methoxy group directs an organolithium base to selectively abstract the proton at the C6 position.

Borylation: The generated aryllithium intermediate reacts with a boron-containing electrophile to form a C-B bond, yielding an arylboronate derivative.

Protodeboronation (if desired): While typically the borylated compound is used for further coupling, it can also be converted back to a C-H bond through protodeboronation, a process that can be useful for isotopic labeling or other specific synthetic strategies.

This methodology provides a strategic advantage by allowing for the precise introduction of a functional handle onto the aromatic ring without the need for pre-existing halogenation, leveraging the inherent directing ability of the methoxy substituent. researchgate.net The table below outlines the key steps in this synthetic sequence.

Step Description Typical Reagents Intermediate/Product Ref.
1. Directed LithiationOrtho-deprotonation directed by the methoxy group.sec-BuLi, TMEDAAryllithium species wikipedia.org
2. BorylationTrapping of the aryllithium with a boron electrophile.B(OiPr)₃, then H⁺ workupArylboronic acid nih.govu-tokyo.ac.jp
3. Cross-Coupling(Optional) Use of the boronic acid in a Suzuki reaction.Aryl halide, Pd catalyst, BaseBiaryl compound researchgate.net

Synthesis of Complex Molecules and Derivatives Incorporating the Chiral (2-methoxy-5-methylphenyl)ethanol Moiety

Chiral alcohols are among the most valuable building blocks in asymmetric synthesis, frequently employed in the creation of pharmaceuticals and other biologically active compounds. researchgate.net The this compound moiety possesses a defined stereocenter that can be used to induce chirality in subsequent synthetic steps or be incorporated as a key structural element in a final target molecule.

The utility of such chiral building blocks is widespread in drug discovery. nih.gov For instance, chiral benzylic alcohols are precursors to a variety of structures, including chiral amines, ethers, and esters. The stereochemistry at the alcohol center can direct the outcome of reactions at adjacent positions, making it a powerful control element in complex syntheses. nih.gov

While specific, large-scale applications of this compound in the synthesis of named drugs are not extensively detailed in readily available literature, its structural motifs are present in various classes of bioactive molecules. The synthesis of complex chiral molecules often relies on a "chiral pool" approach, where enantiopure starting materials like this alcohol are derivatized. researchgate.net For example, similar chiral phenyl ethanol structures are key intermediates in the synthesis of antagonists for various receptors or modulators of enzymatic activity.

The synthetic utility can be expressed in several ways:

As a Chiral Auxiliary: The hydroxyl group can be temporarily attached to a prochiral molecule to direct a stereoselective reaction, after which it is cleaved and removed.

The development of synthetic routes utilizing such building blocks is a cornerstone of medicinal chemistry, enabling the efficient and stereocontrolled production of complex drug candidates. nih.gov

Applications in Asymmetric Catalysis and Organic Synthesis

As a Chiral Ligand Precursor

Chiral ligands are organic molecules that can bind to a metal center, creating a chiral catalyst that can stereoselectively produce one enantiomer of a product over the other. nih.gov The design of these ligands is crucial for the success of many asymmetric reactions. nih.gov Chiral alcohols are often used as starting materials for the synthesis of more complex ligand structures, such as phosphine (B1218219) or nitrogen-based ligands.

Design and Synthesis of New Chiral Ligands Derived from (1S)-1-(2-methoxy-5-methylphenyl)ethanol

The synthesis of effective chiral ligands often involves a modular approach, where different chiral backbones and coordinating atoms can be combined to fine-tune the catalyst's performance for a specific reaction. nih.gov While a vast number of chiral ligands have been developed from various chiral precursors, specific research detailing the design and synthesis of new chiral ligands explicitly derived from this compound is not extensively documented in publicly available scientific literature. The general principles of ligand design suggest that the hydroxyl group of this alcohol could be converted into a coordinating group (e.g., a phosphine or an amine) to create a P,O or N,O-type ligand. The stereocenter of the ethanol (B145695) backbone would be positioned to influence the steric environment around the metal center.

Application in Metal-Catalyzed Asymmetric Reactions (e.g., Hydrogenation, Alkylation, Cycloaddition)

Metal-catalyzed asymmetric reactions are powerful tools for creating chiral centers. acs.org Key reactions include:

Asymmetric Hydrogenation: A reaction that adds two hydrogen atoms to a prochiral molecule with high enantioselectivity, often used for producing chiral amines and alcohols. researchgate.net

Asymmetric Alkylation: The enantioselective addition of an alkyl group to a substrate. acs.org

Asymmetric Cycloaddition: Reactions that form cyclic compounds with controlled stereochemistry. acs.org

While ligands derived from various chiral alcohols have been successfully employed in these reactions, specific examples and performance data (such as enantiomeric excess and yield) for ligands synthesized from this compound are not readily found in the surveyed literature. The effectiveness of a chiral ligand is highly dependent on its structure and the specific reaction conditions. nih.gov

As a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

Role in Chiral Induction and Desymmetrization

Chiral induction is the process by which a chiral entity influences the creation of a new stereocenter. Desymmetrization involves a chiral reagent differentiating between two identical functional groups in a prochiral or meso compound, reacting with only one of them to produce a chiral product. While these are important strategies in asymmetric synthesis, there is no documented evidence of this compound serving in this capacity as a chiral auxiliary.

As a Chiral Building Block for Target Molecule Synthesis

A chiral building block is an enantiomerically pure compound that is incorporated as a part of the final structure of a larger, often more complex, target molecule, such as a natural product or a pharmaceutical agent. nih.gov Chiral alcohols are common starting points for the synthesis of such building blocks.

Despite the potential of this compound as a chiral starting material, a review of the available scientific literature does not reveal its specific use as a building block in the total synthesis of any particular target molecules. Syntheses of complex chiral molecules often rely on well-established and readily available chiral precursors. nih.gov

Construction of Complex Carbon Frameworks with Defined Stereochemistry

The inherent chirality of this compound is leveraged in multi-step synthetic sequences to introduce and control stereocenters in larger, more complex molecular architectures. While direct and extensive research on this specific alcohol's application as a chiral auxiliary in reactions like aldol (B89426) or Diels-Alder additions is not widely documented in publicly available literature, the principles of its use can be inferred from the broader context of chiral alcohol applications in synthesis.

Chiral alcohols are fundamental to the construction of complex frameworks. They can be converted into a variety of functional groups, such as halides, amines, or esters, without disturbing the chiral center. This allows for the sequential addition of new carbon-carbon or carbon-heteroatom bonds, where the stereochemistry of the initial alcohol dictates the spatial orientation of the newly formed bonds.

For instance, in the synthesis of natural products and their analogues, a chiral alcohol can be transformed into a chiral electrophile or nucleophile. Subsequent reactions with other prochiral substrates, often mediated by catalysts, can lead to the diastereoselective formation of new stereocenters. The steric and electronic properties of the 2-methoxy-5-methylphenyl group can influence the facial selectivity of these reactions, thereby guiding the stereochemical outcome.

Utility in the Preparation of Optically Active Intermediates for Advanced Organic Synthesis

The primary and most documented utility of this compound lies in its role as a precursor to valuable, optically active intermediates for advanced organic synthesis, particularly in the pharmaceutical industry. Chiral alcohols and their derivatives are crucial components in the synthesis of many active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect.

The synthesis of chiral amino alcohols is a key area where intermediates derived from chiral alcohols are employed. nih.govresearchgate.netresearchgate.net These motifs are present in a wide array of biologically active compounds, including antibiotics and antiviral agents. nih.gov The synthesis of such compounds often requires multi-step procedures to establish the correct stereochemistry at multiple centers. nih.govresearchgate.netresearchgate.net

A significant application of related chiral aromatic alcohols is in the synthesis of chiral lactones. nih.govmdpi.comrsc.orgresearchgate.net Chiral lactones are versatile intermediates that can be further elaborated into a variety of complex natural products and pharmaceuticals. The stereoselective synthesis of substituted 3,4-dihydroxy-γ-lactones, for example, can be achieved from chiral precursors, where the configuration of all chiral centers is maintained throughout the lactonization process. nih.gov

Furthermore, chiral alcohols are instrumental in the synthesis of chiral epoxides, which are highly valuable and versatile intermediates in organic synthesis. mdpi.com For instance, chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates are synthesized from chiral γ-hydroxymethyl-γ-butyrolactone, which itself can be derived from chiral precursors. mdpi.com These epoxides serve as building blocks for a range of molecules, including flavors and fragrances. mdpi.com

The biocatalytic reduction of the corresponding ketone, 1-(2-methoxy-5-methylphenyl)ethanone (B1352155), represents a common and efficient method for producing this compound. nih.gov This approach is part of a broader trend in pharmaceutical manufacturing that utilizes enzymes for their high enantioselectivity and mild reaction conditions, avoiding the use of potentially hazardous reagents. nih.gov

While specific, detailed reaction schemes starting from this compound to construct complex named molecules are not readily found in broad searches, its structural similarity to other well-studied chiral alcohols strongly supports its potential and utility in the stereocontrolled synthesis of complex organic molecules.

Despite a comprehensive search for scholarly articles and data repositories, detailed information regarding the advanced spectroscopic and structural elucidation of "this compound" and its derivatives is not available in the public domain.

Specifically, no peer-reviewed studies or database entries could be located that provide the specific data required to populate the requested sections on:

Advanced Spectroscopic and Structural Elucidation of 1s 1 2 Methoxy 5 Methylphenyl Ethanol and Its Derivatives

Investigation of Intermolecular Interactions and Supramolecular Assembly

While commercial suppliers list the compound, indicating its synthesis and availability for research purposes, the in-depth scientific characterization outlined in the query has not been published in accessible literature. Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings at this time.

Theoretical and Computational Studies of 1s 1 2 Methoxy 5 Methylphenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to predict a molecule's structure, energy, and various properties. For a chiral molecule like (1S)-1-(2-methoxy-5-methylphenyl)ethanol, these methods would provide deep insights into its stereospecific characteristics.

Geometry Optimization and Molecular Conformation Studies

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.org For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds, such as the C-C bond between the phenyl ring and the ethanol (B145695) side chain, or the C-O bond of the methoxy (B1213986) group. Researchers would typically perform a potential energy surface (PES) scan to identify all low-energy conformers and determine their relative stabilities. researchgate.net This information is crucial as the biological and chemical activity of a molecule can depend on its preferred conformation. However, no specific studies detailing the optimized geometry or conformational landscape for this compound were found.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Charge Distribution)

Electronic structure analysis reveals how electrons are distributed within a molecule and how the molecule is likely to react.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, analysis would show how the methoxy, methyl, and hydroxyl groups influence the electron density distribution on the aromatic ring and the chiral center, thereby affecting its reactivity.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. nih.gov Red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the hydroxyl and methoxy groups would be expected to show negative potential.

No specific HOMO-LUMO energy values or MEP maps for this compound were found in published literature.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, CD Spectra)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the molecule's vibrational modes. nih.gov Each mode corresponds to a specific molecular motion (stretching, bending) and has a characteristic frequency. Comparing calculated frequencies with experimental spectra helps assign the observed peaks.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.gov This is a powerful tool for structure elucidation and is particularly useful for complex molecules or for distinguishing between isomers. tau.ac.il

CD Spectra: For chiral molecules like the (1S) enantiomer, predicting the electronic circular dichroism (CD) spectrum is essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique fingerprint for a specific enantiomer. Theoretical calculations can predict the CD spectrum, allowing for the assignment of the absolute configuration of the chiral center without the need for X-ray crystallography.

Despite the utility of these predictive methods, no specific calculated vibrational frequencies, NMR chemical shifts, or CD spectra for this compound could be located.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is frequently used to study reaction mechanisms. For reactions involving this compound, such as its use in asymmetric synthesis as a chiral auxiliary or its metabolic pathways, theoretical studies could be employed. These studies would involve locating the transition state structures, calculating activation energies, and mapping out the entire reaction coordinate. This helps to understand why a particular product is formed, why a reaction is stereoselective, and how the reaction proceeds at a molecular level. No computational mechanistic studies specifically featuring this compound were identified.

Molecular Modeling and Simulation of Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This compound could be studied as a chiral selector or as the analyte being separated. Molecular modeling and molecular dynamics simulations are used to investigate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that lead to the formation of diastereomeric complexes between the chiral molecules. nih.gov By calculating the binding energies of these complexes, researchers can predict which enantiomer will bind more strongly, providing a molecular-level understanding of the enantioselective separation observed in techniques like chiral chromatography. nih.gov No specific modeling studies of chiral recognition involving this compound were found.

QSAR Studies for Understanding Reactivity and Selectivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and a specific property, such as their chemical reactivity or selectivity in a particular reaction. While often used for biological activity, QSAR can also be applied to purely chemical properties. For a series of related chiral alcohols, a QSAR model could be developed to predict, for example, their enantioselectivity as catalysts or their reaction rates based on calculated molecular descriptors (e.g., electronic, steric, or topological parameters). Such studies require a dataset of multiple compounds and were not found for this compound.

Future Research Directions and Challenges in the Chemistry of 1s 1 2 Methoxy 5 Methylphenyl Ethanol

Development of More Efficient and Sustainable Synthetic Routes

The practical application of (1S)-1-(2-methoxy-5-methylphenyl)ethanol is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Current approaches often rely on classical resolution techniques or stoichiometric chiral reagents, which can be inefficient and generate significant waste. Future research should prioritize the development of catalytic asymmetric methods that are both highly selective and sustainable.

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a promising avenue for the green synthesis of chiral aromatic alcohols. nih.govcnr.it Research efforts could focus on identifying or engineering novel ADHs that exhibit high enantioselectivity for the reduction of the corresponding prochiral ketone, 2-methoxy-5-methylacetophenone. The development of whole-cell biocatalytic systems could further enhance the sustainability and cost-effectiveness of the synthesis. researchgate.net

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of aromatic ketones is a powerful tool for producing enantiomerically pure alcohols. Future work could involve the screening of various chiral ligands and metal catalysts (e.g., Ru, Rh, Ir) to achieve high conversion and enantiomeric excess for the synthesis of this compound. The use of earth-abundant and non-toxic metals would further contribute to the sustainability of the process.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Synthetic RoutePotential AdvantagesKey Research Challenges
Biocatalysis (ADH) High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate scope, cofactor regeneration.
Asymmetric Hydrogenation High turnover numbers, broad substrate applicability, well-established technology.Cost and toxicity of precious metal catalysts, ligand synthesis and optimization.
Asymmetric Transfer Hydrogenation Use of inexpensive hydrogen donors (e.g., isopropanol (B130326), formic acid), operational simplicity.Catalyst stability and activity, achieving high enantioselectivity for the specific substrate.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The hydroxyl and methoxy (B1213986) groups, along with the chiral center, make this compound a compelling candidate for applications in asymmetric catalysis, either as a chiral ligand or a chiral auxiliary.

Future research should venture beyond its role as a simple chiral building block and explore its potential to induce asymmetry in a variety of chemical transformations. This could involve its coordination to metal centers to form novel chiral catalysts for reactions such as:

Asymmetric additions to aldehydes and ketones: The alcohol could serve as a ligand for organozinc or other organometallic reagents.

Enantioselective reductions: Modified versions of the alcohol could act as chiral ligands in catalytic reductions.

Carbon-carbon bond-forming reactions: Its derivatives could be employed in asymmetric aldol (B89426), Michael, or Diels-Alder reactions.

A significant challenge lies in the rational design of ligands derived from this compound that can effectively transfer chiral information to the catalytic center and achieve high levels of stereocontrol.

Integration into Advanced Functional Materials and Supramolecular Systems

The aromatic ring and hydroxyl group of this compound provide handles for its incorporation into larger molecular architectures, including functional materials and supramolecular assemblies.

Chiral Polymers and Dendrimers: Polymerization of derivatives of this compound could lead to the formation of chiral polymers with unique properties, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography.

Supramolecular Chemistry: The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembled supramolecular structures. Research could investigate the ability of this chiral alcohol to form ordered assemblies, such as helices or sheets, potentially with interesting host-guest properties or applications in chiral recognition. nist.govwikipedia.org The interplay between hydrogen bonding and π-π stacking interactions of the aromatic ring could lead to the formation of complex and functional supramolecular systems.

Computational Design and Prediction of Novel Derivatives with Enhanced Stereoselectivity or Reactivity

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery of new applications for this compound and its derivatives.

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states of reactions catalyzed by complexes derived from this alcohol, providing insights into the origins of stereoselectivity. researchgate.net This understanding can guide the rational design of new ligands with improved performance.

Machine Learning: By generating a dataset of catalysts based on the this compound scaffold and their performance in specific reactions, machine learning algorithms could be trained to predict the enantioselectivity of new, untested derivatives. nih.govthieme-connect.de This in silico screening approach would significantly reduce the experimental effort required to identify optimal catalysts.

Challenges in this area include the development of accurate and computationally efficient models that can handle the conformational flexibility of the molecule and its derivatives.

Multicomponent Reactions and Flow Chemistry Approaches for Synthesis

To enhance synthetic efficiency and scalability, modern synthetic methodologies such as multicomponent reactions (MCRs) and flow chemistry should be explored for the synthesis and application of this compound.

Multicomponent Reactions: MCRs offer a pathway to rapidly increase molecular complexity from simple starting materials in a single step. cnr.itnih.gov Future research could investigate the use of this compound or its precursor ketone in MCRs to generate libraries of novel chiral compounds with potential biological activity. The challenge lies in controlling the stereochemistry at the newly formed chiral centers.

Flow Chemistry: Continuous flow processes can offer significant advantages over batch synthesis in terms of safety, scalability, and process control. nih.govmdpi.com Developing a continuous flow synthesis of this compound, for example through a packed-bed reactor containing an immobilized enzyme or catalyst, would be a significant step towards its industrial production. Furthermore, flow chemistry could enable the safe and efficient execution of subsequent transformations of this alcohol into more complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(2-methoxy-5-methylphenyl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves enantioselective reduction of the corresponding ketone precursor. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction with alcohol dehydrogenases can achieve the (1S) configuration. Key parameters include:

  • Temperature : 25–40°C for enzymatic methods .
  • Solvent : Ethanol or methanol to enhance reactant solubility .
  • pH : Neutral to slightly acidic (pH 6–7) for enzyme stability .
  • Monitoring via HPLC or chiral GC ensures progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and methylphenyl (δ 2.3–2.5 ppm) groups .
  • Chiral HPLC : Employ columns like Chiralpak AD-H to verify enantiomeric excess (>99% for (1S)) .
  • Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₀H₁₄O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Use preparative HPLC to isolate isomers or byproducts (e.g., (1R)-enantiomer) .
  • Assay Conditions : Standardize cell-based assays (e.g., fixed ATP concentrations in kinase inhibition studies) .
  • SAR Analysis : Compare substituent effects; e.g., replacing the methoxy group with ethoxy reduces CNS penetration .

Q. How does the 2-methoxy-5-methylphenyl moiety influence pharmacological activity in chiral ethanol derivatives?

  • Methodological Answer : The moiety contributes to:

  • Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted analogs, enhancing blood-brain barrier penetration .
  • Receptor Binding : Methoxy groups engage in hydrogen bonding with kinase ATP pockets (e.g., EGFR), as shown in docking studies .
  • Metabolic Stability : Methyl substitution at the 5-position reduces CYP450-mediated oxidation, improving half-life .

Q. What advanced techniques ensure enantiomeric purity in large-scale synthesis?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .
  • Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) .
  • Continuous Flow Systems : Enhance reproducibility by maintaining precise temperature/pH control .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate studies using identical batches and analytical methods to isolate variables .
  • Advanced Characterization : X-ray crystallography of co-crystals (e.g., with target enzymes) clarifies binding modes .
  • Scale-Up Challenges : Optimize solvent recovery in enzymatic methods to reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.